
1-Methyl-N-propylpiperidin-4-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-propylpiperidin-4-amine;dihydrochloride is a chemical compound with the CAS Number: 2413904-16-0 . It has a molecular weight of 229.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Methyl-N-propylpiperidin-4-amine;dihydrochloride is 1S/C9H20N2.2ClH/c1-3-6-10-9-4-7-11 (2)8-5-9;;/h9-10H,3-8H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Methyl-N-propylpiperidin-4-amine;dihydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Aplicaciones Científicas De Investigación
Potential in Parkinsonism Research
Research has indicated the potential neurotoxicity of compounds structurally similar to 1-Methyl-N-propylpiperidin-4-amine;dihydrochloride, such as meperidine analogues, which have been associated with parkinsonism. A study highlighted a case where the abuse of a meperidine congener produced parkinsonism, suggesting damage to aminergic neurons in the substantia nigra, underscoring the importance of understanding the neurobiological impact of similar compounds (Davis et al., 1979).
Antimicrobial and Cytotoxic Activity
A series of compounds related to 1-Methyl-N-propylpiperidin-4-amine;dihydrochloride, specifically 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, have demonstrated significant antibacterial and cytotoxic activities. This suggests a potential application in developing new antimicrobial agents and exploring cancer treatment avenues (Noolvi et al., 2014).
Bioisosteric Replacements in Medicinal Chemistry
The compound's structural motif, particularly the 4-amino-N-arylpiperidine part, has been identified as an effective bioisostere for N-arylpiperazines in the development of NPY1 receptor antagonists. This application highlights the compound's relevance in designing new therapeutic agents targeting specific receptors (Luo et al., 2004).
Nucleophilic Reactivities in Organic Synthesis
Investigations into the reactivities of tertiary amines, including those structurally related to 1-Methyl-N-propylpiperidin-4-amine;dihydrochloride, have provided insights into their use in organic synthesis, particularly in reactions involving benzhydrylium ions. This research is crucial for understanding the kinetics and mechanisms of reactions involving tertiary amines (Ammer et al., 2010).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives, which include 1-Methyl-N-propylpiperidin-4-amine;dihydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new pharmaceutical applications for these compounds .
Propiedades
IUPAC Name |
1-methyl-N-propylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-6-10-9-4-7-11(2)8-5-9;;/h9-10H,3-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDYPMSFJTZXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-N-propylpiperidin-4-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-chlorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2974707.png)
![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid](/img/structure/B2974709.png)
![N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974711.png)
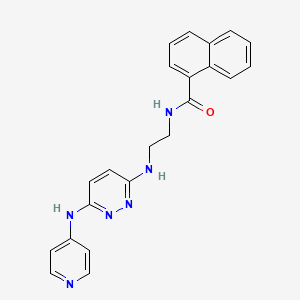
![3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2974713.png)
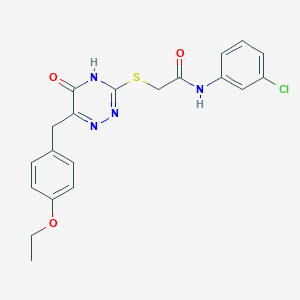
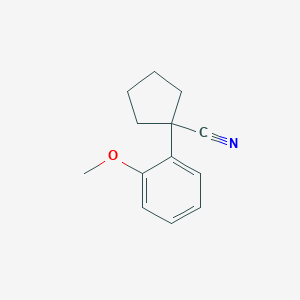

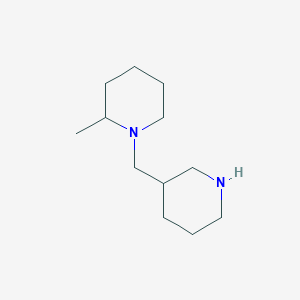
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2974722.png)

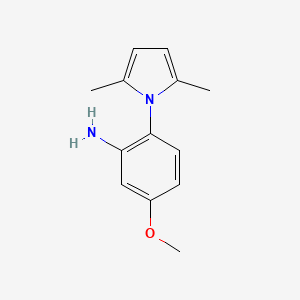
![1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2974728.png)
![Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2974730.png)